molecular formula C14H20N2O2 B592502 N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester CAS No. 199336-05-5

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

Cat. No.: B592502
CAS No.: 199336-05-5
M. Wt: 248.326
InChI Key: FAIYTHASVJZIGQ-STQMWFEESA-N
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Description

“N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 g/mol . This compound is also known by its synonyms such as Benzyl ( (1S,2S)-2-aminocyclohexyl)carbamate and benzyl N- [ (1S,2S)-2-aminocyclohexyl]carbamate .


Molecular Structure Analysis

The compound has a complex structure with two defined atom stereocenters . The canonical SMILES representation of the molecule is C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 . The isomeric SMILES, which includes information about the stereochemistry of the molecule, is C1CCC@@HN)NC(=O)OCC2=CC=CC=C2 .


Physical and Chemical Properties Analysis

The compound has several notable properties. It has a topological polar surface area of 64.4 Ų and a XLogP3-AA value of 1.8 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 248.152477885 g/mol .

Scientific Research Applications

Enantioselective Synthesis

Research has shown that N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester and related compounds are important in the enantioselective synthesis of various compounds. For example, Goss et al. (2009) explored the enantioselective preparation of dihydropyrimidones, highlighting the utility of these compounds in producing chiral compounds with specific stereochemical configurations (Goss et al., 2009).

Synthesis of Carbocyclic and Heterocyclic β-Amino Acids

Kiss and Fülöp (2014) discussed the synthesis of carbocyclic and heterocyclic β-amino acids, where compounds like this compound serve as important precursors. These β-amino acids are significant in the production of β-lactams and other bioactive compounds with antifungal or antibacterial activities (Kiss & Fülöp, 2014).

Diastereoselective Microbial Reduction

Patel et al. (2003) described the diastereoselective microbial reduction of a related compound, emphasizing its application in the synthesis of HIV protease inhibitor Atazanavir. This demonstrates the compound's relevance in creating high-purity chiral intermediates for pharmaceutical applications (Patel, Chu, & Mueller, 2003).

Novel and Efficient One-Pot Synthesis

Garofalo et al. (2011) developed a novel and efficient protocol for synthesizing various (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives, including compounds related to this compound. This showcases the compound's potential in streamlined and efficient synthetic processes (Garofalo et al., 2011).

Biochemical Analysis

Biochemical Properties

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modulating its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, the compound can have toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as the breakdown and synthesis of biomolecules. The compound can influence metabolic flux, leading to changes in the levels of specific metabolites. For example, it may enhance the activity of enzymes involved in amino acid metabolism, resulting in increased production of certain amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

benzyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester
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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester
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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

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